molecular formula C15H19N3O2 B11807666 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B11807666
M. Wt: 273.33 g/mol
InChI Key: ZKYIMHIJNUJUKM-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropyl hydrazine with 3,4-diethoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into simpler forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced derivatives with simpler functional groups.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with methoxy groups instead of ethoxy groups.

    7-Chloro-3-cyclopropyl-5-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine: Contains a pyrazolo[1,5-a]pyrimidine core with similar substituents.

Uniqueness

3-Cyclopropyl-5-(3,4-diethoxyphenyl)-1H-1,2,4-triazole is unique due to its specific combination of cyclopropyl and diethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-cyclopropyl-3-(3,4-diethoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H19N3O2/c1-3-19-12-8-7-11(9-13(12)20-4-2)15-16-14(17-18-15)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,16,17,18)

InChI Key

ZKYIMHIJNUJUKM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=N2)C3CC3)OCC

Origin of Product

United States

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